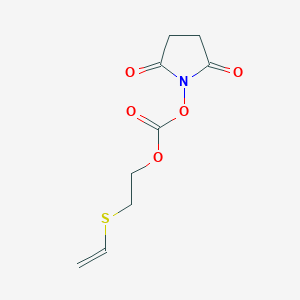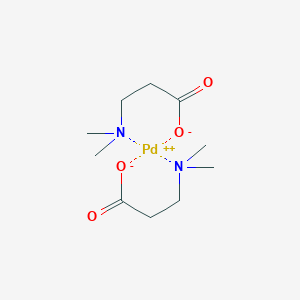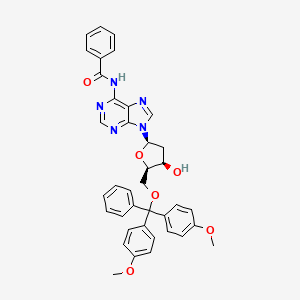
2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate is a chemical compound with the molecular formula C9H11NO5S and a molecular weight of 245.25 g/mol. This compound is known for its role as an intermediate in the synthesis of various other chemical entities, particularly in the field of organic chemistry.
Preparation Methods
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 2-(ethenylthio)ethanol in the presence of a carbonate source. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The ethenylthio group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of cleavable amino-thiol cross-linkers for reversible linking of amines to thiol-modified DNA.
Biology: The compound is utilized in the study of biochemical pathways and molecular interactions involving thiol groups.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and prodrug formulations, often involves this compound.
Industry: It is employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate involves its ability to act as a cross-linker, forming reversible bonds with thiol groups on proteins or other biomolecules. This property is particularly useful in biochemical research and drug development, where controlled release and targeted delivery are essential. The molecular targets and pathways involved include thiol-containing enzymes and proteins, which can be modified or regulated through the formation of these reversible bonds.
Comparison with Similar Compounds
Similar compounds to 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate include:
2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate: This compound has a similar structure but with a methylsulfonyl group instead of an ethenylthio group
Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester: Another related compound used as a cleavable amino-thiol cross-linker. The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C9H11NO5S |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfanylethyl carbonate |
InChI |
InChI=1S/C9H11NO5S/c1-2-16-6-5-14-9(13)15-10-7(11)3-4-8(10)12/h2H,1,3-6H2 |
InChI Key |
NWYNYIVFWNPUEA-UHFFFAOYSA-N |
Canonical SMILES |
C=CSCCOC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)





![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)

